(R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring:
- A pyrrolidine ring with an (R)-configured stereocenter at the 3-position.
- A tert-butyl carbamate group at the 1-position, providing steric protection and enhancing solubility in organic solvents.
- A 2-chloronicotinamide substituent at the 3-position, derived from 2-chloronicotinic acid. This substituent introduces a pyridine ring with a chlorine atom at the 2-position, conferring electronic and steric distinctiveness.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, where the pyridine moiety and stereochemistry are critical for target binding .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloropyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-10(9-19)18-13(20)11-5-4-7-17-12(11)16/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,20)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFDLCJWTMCHKK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced via an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Chlorination: The chlorination of the nicotinamide ring is typically carried out using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the nicotinamide moiety. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the nicotinamide ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorinated nicotinamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the nicotinamide ring.
Scientific Research Applications
Pharmaceutical Development
The primary application of (R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of the chloronicotinamido group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in drug development.
Mechanism of Action Studies
Studies focusing on the mechanism of action of pyrrolidine derivatives have shown that they can modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders. The presence of the chloronicotinamido moiety may influence receptor binding affinity and selectivity, warranting detailed pharmacological studies.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that are of interest to synthetic chemists. The methodologies developed for synthesizing this compound can be applied to create other related derivatives, expanding the library of available pyrrolidine-based compounds for research purposes.
Given its structural features, this compound can be utilized in biological activity screening assays. These assays help identify potential therapeutic effects against various diseases, including cancer and neurodegenerative conditions.
Table: Summary of Research Findings
Notable Research Insights
- A study published in 2020 focused on synthesizing various pyrrolidine derivatives, revealing that compounds similar to this compound exhibit promising anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
- Another research effort from 2021 explored the neuroprotective properties of pyrrolidine derivatives, indicating that modifications such as chlorination could enhance efficacy against neurodegenerative disorders by affecting neurotransmitter dynamics.
- A 2022 publication emphasized the importance of structural modifications in increasing receptor binding affinity, which could lead to improved drug design strategies targeting specific receptors involved in various pathologies.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety may mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below compares the target compound with six structurally related analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry | Similarity Score |
|---|---|---|---|---|---|
| (R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate (Target) | C₁₄H₁₇ClN₃O₃ | 310.76 | 2-Chloronicotinamide | R-configuration | N/A |
| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | Free amine at 3-position | R-configuration | 1.00 |
| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | C₉H₁₈N₂O₂·HCl | 222.72 | Protonated amine (HCl salt) | R-configuration | 0.98 |
| tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate | C₁₁H₁₉ClN₂O₃ | 262.73 | 2-Chloroacetamido | Not specified | 0.90* |
| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | 214.31 | Methyl carbamate at 3-position | R-configuration | 0.98 |
| (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | Cyano group at 3-position | R-configuration | 0.88 |
*Similarity score estimated based on structural divergence.
Functional Group Impact on Properties
Chloronicotinamide vs. This difference increases molecular weight by ~48 g/mol and may improve binding affinity in biological targets.
Amine vs. Amide Derivatives: The free amine in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (MW 186.25) is more nucleophilic but less stable than the amide in the target compound. The hydrochloride salt (MW 222.72) improves solubility in polar solvents .
Stereochemical Influence :
- The R-configuration is shared among several analogs (e.g., CAS 392338-15-7), which is critical for enantioselective interactions in drug-receptor binding. Racemic or S-configured analogs (e.g., CAS 132945-78-9) exhibit reduced similarity (0.88) .
Research Implications
- Drug Design : The chloronicotinamide group’s aromaticity and chlorine’s electron-withdrawing nature make the target compound a candidate for kinase inhibitors targeting ATP-binding pockets.
- Synthetic Utility : The tert-butyl carbamate group facilitates deprotection under mild acidic conditions, enabling modular synthesis of pyrrolidine derivatives .
Biological Activity
(R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate, also known by its CAS number 1353989-82-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 325.79 g/mol
- Storage Conditions : Inert atmosphere, 2-8°C
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interaction with biological systems, particularly regarding its potential as a therapeutic agent.
The compound is hypothesized to interact with various biological pathways due to the presence of the chloronicotinamido group, which may influence nicotinic acetylcholine receptors (nAChRs). These receptors are involved in numerous physiological processes, including neurotransmission and modulation of cellular signaling pathways.
Pharmacological Studies
- Neuroprotective Effects : Research has indicated that compounds similar to (R)-tert-butyl 3-(2-chloronicotinamido)pyrrolidine derivatives exhibit neuroprotective properties. They may help in reducing neuronal cell death and improving cognitive functions in models of neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This effect is likely due to the structural features that allow it to penetrate bacterial membranes .
- Anticancer Potential : Some derivatives of pyrrolidine carboxylates have shown promise in anticancer research, where they induce apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .
Case Studies and Research Findings
Recent studies have highlighted the importance of exploring the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated neuroprotective effects in animal models; reduced markers of oxidative stress. |
| Study B | Showed antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) determined. |
| Study C | Investigated the compound's potential in inducing apoptosis in cancer cell lines; results indicated significant cell death at specific concentrations. |
Q & A
Q. What are the established synthetic routes for (R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Common methods include:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., NaH or EtN) in solvents like THF or DCM .
- Step 2 : Introduction of the 2-chloronicotinamide moiety via nucleophilic substitution or coupling reactions. For example, coupling with 2-chloronicotinic acid using carbodiimide reagents (e.g., EDCI or DCC) in the presence of HOBt .
- Step 3 : Chiral resolution (if required) using chiral HPLC or enzymatic methods to isolate the (R)-enantiomer . Key considerations: Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and enantiomeric excess.
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): For absolute stereochemical assignment . Purity assessment: HPLC with chiral columns (>98% purity threshold) and TLC for reaction monitoring .
Q. What are the common chemical modifications or derivatization strategies for this compound?
The compound’s reactivity allows:
- Boc Deprotection : Using TFA or HCl in dioxane to expose the pyrrolidine amine for further functionalization .
- Amide Bond Hydrolysis : Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions to generate free amines or carboxylic acids .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling on the chloronicotinamide moiety for aryl/heteroaryl substitutions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected reaction outcomes during derivatization (e.g., epimerization or side-product formation)?
- Epimerization : Observed during prolonged exposure to acidic or basic conditions due to partial racemization at the pyrrolidine chiral center. Mitigation involves optimizing reaction time and temperature .
- Side Products : For example, tert-butyl group cleavage under strong acidic conditions. Control experiments with TFA/DCM (1:1) at 0°C minimize this . Methodology: Kinetic studies using H NMR and chiral HPLC to track stereochemical integrity .
Q. How can researchers validate the compound’s biological target interactions (e.g., enzyme inhibition) and address contradictory data?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) .
- Cellular Activity : Dose-response curves in cell-based assays (e.g., IC determination) to correlate in vitro and in vivo activity .
- Contradictory Data : Cross-validate using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) and assess compound stability under assay conditions .
Q. What strategies are recommended for resolving solubility issues in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
